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molecular formula C17H19NO B8504735 2-(N-isopropylamino)-4-methylbenzophenone

2-(N-isopropylamino)-4-methylbenzophenone

Cat. No. B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670600

Procedure details

422.6 g. (2 moles) of 2 amino-4-methylbenzophenone is dissolved in 2.34 liters (40.29 moles) of acetone, and with stirring 540 gms (3.25 moles) of o-phthalic acid is added. To the resulting suspension is added portionwise 80 gms (2.14 moles) of sodium borohydride over a period of 45 minutes and in a manner such as to keep the reaction mixture at 20°-25° C. At the end of the addition, the cooling is altered such as to allow the temperature to rise to 30°-35° C., and this temperature is maintained for 30 minutes. The cooling is removed and the temperature carefully increased to 50° C., and regulated at 50°-55° C. for 90 minutes. The mixture is then cooled to 15° C., 808 gms of 8% aqueous NaOH (1.625 moles) is added, the phases separated and the acetone phase (upper layer) recovered and concentrated. The water layer is extracted with 1 litre of heptane, and the concentrated acetone phase added to the heptane extract. The heptane solution is washed with 250 mls of H2O, then concentrated by distillation to obtain 496 gms of 2-(N-isopropylamino)-4-methylbenzophenone, b.p. 180°-185° C./5mm (Yield 99%).
[Compound]
Name
2
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 L
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
808 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:17][C:18]([CH3:20])=O.C1C=C(C(O)=O)C(C(O)=O)=CC=1.[BH4-].[Na+].[OH-].[Na+]>>[CH:18]([NH:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:20])[CH3:17] |f:3.4,5.6|

Inputs

Step One
Name
2
Quantity
2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
Name
Quantity
2.34 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
540 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)O
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
808 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
at 20°-25° C
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
to rise to 30°-35° C.
TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling is removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
the phases separated
CUSTOM
Type
CUSTOM
Details
the acetone phase (upper layer) recovered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted with 1 litre of heptane
ADDITION
Type
ADDITION
Details
the concentrated acetone phase added to the heptane
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
The heptane solution is washed with 250 mls of H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 496 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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